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Compound of Interest

Compound Name: Miransertib hydrochloride

Cat. No.: B15621586 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary
Miransertib hydrochloride (also known as ARQ 092 and MK-7075) is a potent, orally

bioavailable, allosteric pan-AKT inhibitor that targets all three isoforms of the serine/threonine

kinase AKT. As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical

regulator of cell proliferation, survival, and metabolism. Its dysregulation is a frequent event in

human cancers and certain rare overgrowth syndromes. Miransertib's unique allosteric

mechanism of inhibition offers a distinct pharmacological profile compared to traditional ATP-

competitive inhibitors, leading to its investigation in a range of oncological and non-oncological

indications. This technical guide provides a comprehensive overview of Miransertib
hydrochloride, including its mechanism of action, preclinical and clinical data, and detailed

experimental protocols for its evaluation.

Introduction to Miransertib Hydrochloride
Miransertib hydrochloride is a small molecule inhibitor that binds to an allosteric pocket at the

interface of the pleckstrin homology (PH) and kinase domains of AKT. This binding stabilizes

the inactive conformation of the enzyme, preventing its translocation to the cell membrane and

subsequent activation. This mode of action is effective against both wild-type AKT and

constitutively active mutants, such as the E17K mutation found in Proteus syndrome.
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Below are the key chemical properties of Miransertib.

Property Value

IUPAC Name

3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-

imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine

hydrochloride

Chemical Formula C27H25ClN6

Molecular Weight 468.98 g/mol

CAS Number 1313881-70-7 (free base), 1313883-00-9 (HCl)

Appearance Solid powder

Solubility Soluble in DMSO

Source:

Mechanism of Action and Signaling Pathway
Miransertib is a non-ATP-competitive inhibitor of AKT. Its allosteric inhibition prevents the

conformational changes required for AKT activation, thereby blocking downstream signaling.

The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates a

multitude of cellular processes. The pathway is initiated by the activation of receptor tyrosine

kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of PI3K.

Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate

phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

AKT to the plasma membrane where it is phosphorylated and activated by PDK1 and

mTORC2. Activated AKT then phosphorylates a wide range of downstream substrates,

promoting cell growth, proliferation, and survival.
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PI3K/AKT/mTOR Signaling Pathway and Miransertib's Point of Inhibition.
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Quantitative Data
In Vitro Potency
Miransertib demonstrates potent inhibition of all three AKT isoforms in cell-free assays.

Target IC50 (nM)

AKT1 2.7 - 5.0

AKT2 4.5 - 14

AKT3 8.1 - 16

Source:

Miransertib also inhibits the phosphorylation of downstream AKT targets, such as PRAS40,

with an IC50 of 0.31 µM.

Preclinical Pharmacokinetics
Pharmacokinetic studies in animal models have demonstrated good oral bioavailability of

Miransertib.

Species
Dose
(mg/kg)

Cmax
(ng/mL)

t1/2 (h)
AUCinf
(h*ng/mL)

F (%)

Rat 5 (oral) 198 17 5496 62

Monkey 10 (oral) 258 7 2960 49

Source:

Clinical Trial Summary
Miransertib has been evaluated in several clinical trials for solid tumors, Proteus syndrome, and

PIK3CA-Related Overgrowth Spectrum (PROS).
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Trial Identifier Phase Condition(s) Key Findings

NCT01473095 1

Advanced Solid

Tumors, Malignant

Lymphoma

Manageable safety

profile. Partial

responses observed

in patients with AKT1

E17K and PIK3CA

H1047R mutations.

Most common drug-

related adverse

events were

hyperglycemia and

skin rash.

NCT03094832

(MOSAIC)
1/2

PIK3CA-Related

Overgrowth Spectrum

(PROS), Proteus

Syndrome

Miransertib was found

to be safe and

tolerable. Common

drug-related adverse

events included

decreased neutrophil

count, increased

blood insulin, and

stomatitis.

(Unnamed) 0/1 Proteus Syndrome

A dose of 5 mg/m²/day

led to a 50% reduction

in phosphorylated

AKT in affected

tissues. The treatment

was well-tolerated.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.

Below are protocols for key assays used to characterize pan-AKT inhibitors like Miransertib.
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Typical Experimental Workflow for Validating a Pan-AKT Inhibitor.

In Vitro Kinase Assay for IC50 Determination
This assay quantifies the enzymatic activity of purified AKT isoforms in the presence of varying

concentrations of the inhibitor.

Reagents and Materials:

Purified, active human AKT1, AKT2, and AKT3 enzymes

GSK-3 fusion protein as a substrate

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

ATP solution

ADP-Glo™ Kinase Assay kit (Promega) or similar
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Miransertib dissolved in DMSO

384-well plates

Procedure:

Prepare serial dilutions of Miransertib in DMSO.

In a 384-well plate, add 1 µL of each inhibitor dilution (or DMSO for control).

Add 2 µL of a solution containing the AKT enzyme and GSK-3 substrate in kinase buffer.

Incubate for 10 minutes at room temperature.

Initiate the kinase reaction by adding 2 µL of ATP solution.

Incubate for 60 minutes at 30°C.

Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay kit

according to the

To cite this document: BenchChem. [Miransertib Hydrochloride: A Pan-AKT Inhibitor for
Targeted Therapy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15621586#miransertib-hydrochloride-as-a-pan-akt-
inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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